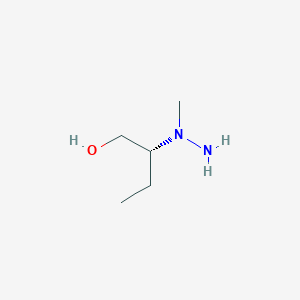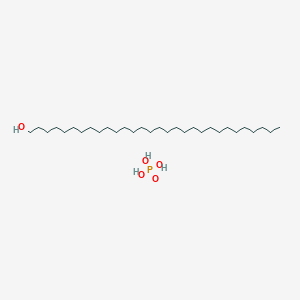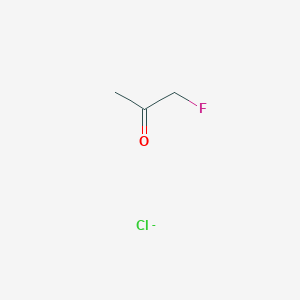
1-Fluoropropan-2-one;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to pale yellow liquid at room temperature and is known for its high toxicity and flammability . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
1-Fluoropropan-2-one;chloride can be synthesized through several methods. One common method involves the reaction of triethylamine tris-hydrofluoride with bromoacetone . This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
1-Fluoropropan-2-one;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other fluorinated compounds.
Substitution: This compound can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Fluoropropan-2-one;chloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex fluorinated compounds.
Biology: This compound can be used in studies involving enzyme kinetics and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and testing.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes
Mécanisme D'action
The mechanism of action of 1-fluoropropan-2-one;chloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can form strong bonds with other elements, influencing the reactivity and stability of the molecule. This can affect various biochemical pathways and processes, making it a valuable tool in research .
Comparaison Avec Des Composés Similaires
1-Fluoropropan-2-one;chloride can be compared with other similar compounds, such as:
Fluoroacetone: Similar in structure but with different reactivity and applications.
Bromoacetone: Contains a bromine atom instead of fluorine, leading to different chemical properties and uses.
Chloroacetone: Contains a chlorine atom, which also affects its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the fluorine atom, which can influence the outcome of various chemical reactions and its applications in research and industry .
Propriétés
Numéro CAS |
496030-64-9 |
|---|---|
Formule moléculaire |
C3H5ClFO- |
Poids moléculaire |
111.52 g/mol |
Nom IUPAC |
1-fluoropropan-2-one;chloride |
InChI |
InChI=1S/C3H5FO.ClH/c1-3(5)2-4;/h2H2,1H3;1H/p-1 |
Clé InChI |
SPDMEPRJXOORSG-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)CF.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



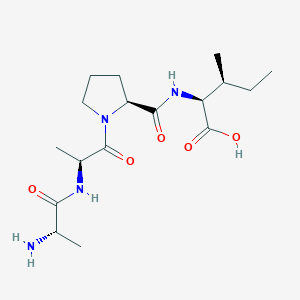
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
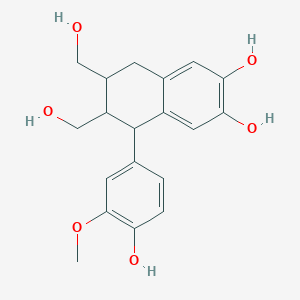
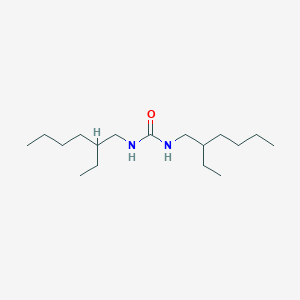
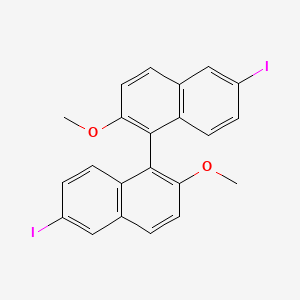
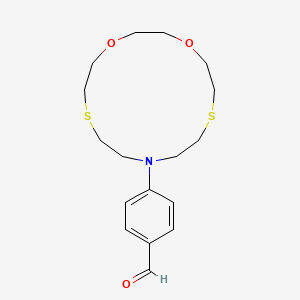
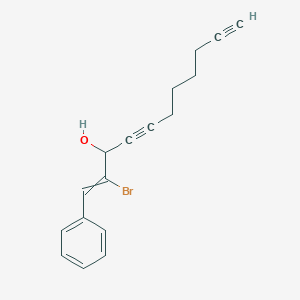
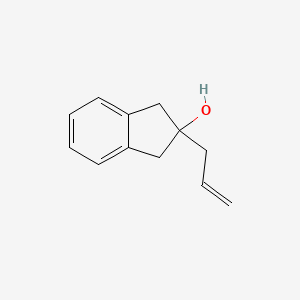
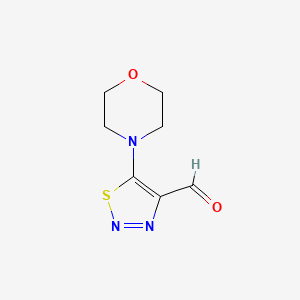
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)
![Disulfanediylbis[bis(2-methylpropyl)(sulfanylidene)-lambda~5~-phosphane]](/img/structure/B14251459.png)
